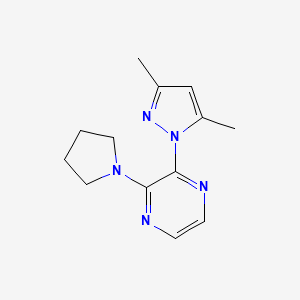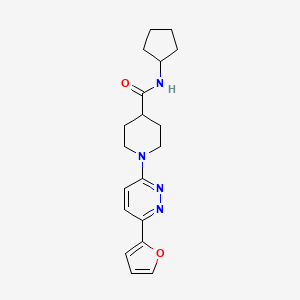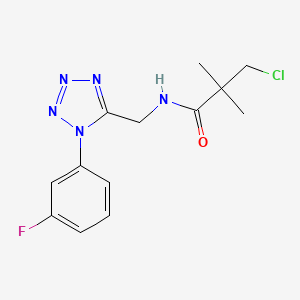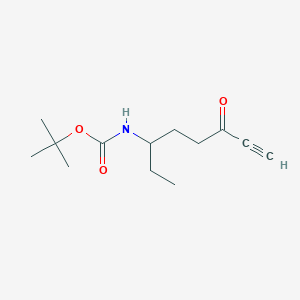
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine is not fully understood, but it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has also been shown to modulate the activity of certain receptors such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine can induce apoptosis, which is programmed cell death, in cancer cells. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has also been shown to inhibit the growth of certain bacteria and viruses. In vivo studies have shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine in lab experiments is its versatility. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. Another advantage is its stability, which allows it to be stored for long periods without significant degradation. One limitation of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine and its interaction with biological targets.
合成法
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine involves the reaction of 3-(pyrrolidin-1-yl)pyrazine-2-carbaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as ethanol or dimethylformamide. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has been studied for its anticancer, antimicrobial, and antiviral properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has been explored as a ligand for the synthesis of chiral catalysts.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-pyrrolidin-1-ylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-9-11(2)18(16-10)13-12(14-5-6-15-13)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOJZPWMBHNGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2619960.png)
![8-(3-((4-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2619964.png)
![1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2619965.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2619966.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2619967.png)

![5-Bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2619971.png)

![3-[4-(3,4-Dimethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2619976.png)


![N-[2-(1-adamantyl)ethyl]-4-fluorobenzamide](/img/structure/B2619980.png)
![N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2619981.png)